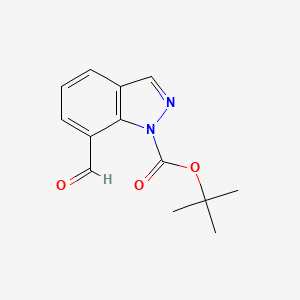

tert-butyl 7-formyl-1H-indazole-1-carboxylate

Description

tert-butyl 7-formyl-1H-indazole-1-carboxylate is an indazole derivative featuring a tert-butoxycarbonyl (Boc) group at the N1 position and a formyl (-CHO) substituent at the C7 position. The Boc group serves as a protective moiety for the indazole nitrogen, enhancing stability and directing reactivity to other sites. The formyl group at C7 confers electrophilic character, enabling nucleophilic additions or condensations (e.g., forming hydrazones or imines).

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

tert-butyl 7-formylindazole-1-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-9(7-14-15)5-4-6-10(11)8-16/h4-8H,1-3H3 |

InChI Key |

VLKRVOCKVZNKRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2C=O)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functional group modifications. One common method includes the cyclization of ortho-substituted hydrazines with aldehydes or ketones. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of tert-butyl 7-carboxy-1H-indazole-1-carboxylate.

Reduction: Formation of tert-butyl 7-hydroxymethyl-1H-indazole-1-carboxylate.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 7-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound can be modified to create compounds that target specific biological pathways .

Medicine: Indazole derivatives, including those synthesized from this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-1H-indazole-1-carboxylate and its derivatives depends on the specific biological target. Generally, indazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural distinctions between tert-butyl 7-formyl-1H-indazole-1-carboxylate and analogous indazole derivatives include:

*Calculated based on indazole core (C₇H₅N₂), Boc (C₅H₉O₃), and formyl (CHO).

Positional Effects on Reactivity

- C7 vs. C5 Substitution : The target’s C7 formyl group may influence electronic effects on the indazole ring differently than C5 substituents (e.g., Cl in ), altering regioselectivity in subsequent reactions.

- Multi-Halogenated Derivatives () : The presence of Br and I at C3 and C5 allows sequential cross-couplings, though steric hindrance may complicate further modifications .

Boc Protection Strategy

The Boc group is consistently used across these compounds to protect N1, preventing undesired reactions at the indazole nitrogen. This strategy is critical for maintaining structural integrity during functionalization at other positions .

Biological Activity

tert-butyl 7-formyl-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a formyl group and a tert-butyl ester, which contribute to its reactivity and ability to interact with various biological targets. The exploration of its biological activity encompasses antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound includes:

- An indazole ring , which is known for its diverse biological activities.

- A formyl group that can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- A tert-butyl ester , enhancing the compound's stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Covalent Bond Formation : The formyl group can covalently bond with nucleophilic residues in proteins, leading to inhibition of enzymatic activity.

- π-π Stacking Interactions : The indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, which may modulate various molecular pathways.

Antimicrobial Activity

Indazole derivatives have been reported to exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. Further research is warranted to evaluate the specific antimicrobial efficacy of this compound against pathogenic microorganisms.

Anticancer Activity

Indazole scaffolds have been linked to anticancer effects. For example, several indazole derivatives have demonstrated potent inhibition against cancer cell lines by targeting specific kinases involved in tumor growth. Research indicates that compounds structurally related to this compound may also possess significant anticancer activity by inhibiting critical pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of indazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

These studies highlight the promising biological activities associated with indazole derivatives and suggest that this compound may exhibit similar properties.

Q & A

Q. What are the key steps in synthesizing tert-butyl 7-formyl-1H-indazole-1-carboxylate, and what purification methods are recommended?

The synthesis typically involves sequential functionalization of the indazole core. A common route includes:

Protection : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride under basic conditions.

Formylation : Direct formylation at the 7-position using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed lithiation followed by quenching with DMF.

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is widely employed to isolate the product. Reactions are conducted under inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the formyl proton (~10 ppm) and tert-butyl group (1.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is commonly used for refinement .

Q. What are the common chemical reactions involving this compound?

The formyl group enables diverse transformations:

- Nucleophilic Additions : Reaction with amines to form Schiff bases.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings using Pd catalysts for biaryl synthesis.

- Reduction : Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄.

These reactions make it a versatile intermediate in medicinal chemistry .

Q. What are the physical and chemical properties of this compound?

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Solubility | Soluble in DCM, THF; sparingly in water |

| Reactivity | Sensitive to strong acids/bases; stable under inert conditions |

| Data derived from synthesis reports and analogous indazole derivatives . |

Q. What safety precautions are necessary when handling this compound?

While toxicity data are limited, standard precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid exposure to moisture to prevent decomposition.

Refer to safety protocols for similar carbamate and indazole derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for the formylation of indazole derivatives?

Discrepancies in yields may arise from:

- Temperature Control : Optimal formylation occurs at 0–5°C; higher temperatures promote side reactions.

- Catalyst Selection : Pd-mediated vs. acid-catalyzed methods (e.g., Vilsmeier-Haack) yield different efficiencies.

- Protecting Group Stability : Tert-butyl carbamate may hydrolyze under harsh conditions, reducing yields.

Systematic optimization using Design of Experiments (DoE) can identify critical variables .

Q. How can computational methods predict the reactivity of the formyl group in this compound?

- DFT Calculations : To map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Molecular Docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock or Schrödinger.

- MD Simulations : Assess conformational stability in solution.

These methods guide rational design of derivatives with enhanced bioactivity .

Q. What experimental approaches are used to study the biological activity of derivatives of this compound?

- Kinase Inhibition Assays : ELISA-based screening against cancer-related kinases (e.g., EGFR, BRAF).

- SPR Analysis : Measure real-time binding kinetics to therapeutic targets.

- In Vitro Cytotoxicity : MTT assays on cell lines to evaluate anticancer potential.

Mechanistic studies often pair these with structural analogs to establish SAR .

Q. How does the tert-butyl group influence the stability and reactivity of the indazole core?

- Steric Protection : Shields the carbamate group from nucleophilic attack, enhancing stability during synthesis.

- Electron-Donating Effect : Moderates the electron-withdrawing nature of the carbamate, stabilizing the indazole ring.

- Deprotection : Removable under acidic conditions (e.g., TFA/DCM) for further functionalization.

This balance of stability and reactivity is critical for multi-step syntheses .

Q. How can X-ray crystallography validate the structure of this compound, and what software is typically employed?

- Crystal Growth : Slow evaporation from DCM/hexane mixtures yields suitable crystals.

- Data Collection : High-resolution synchrotron radiation improves accuracy.

- Refinement : SHELXL (for small molecules) refines positional and thermal parameters. Example: A similar indazole derivative was resolved to 0.8 Å resolution using SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.